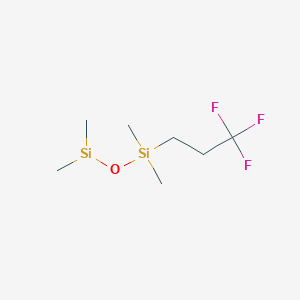
1-(3,3,3-Trifluoropropyl)-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound with the molecular formula C7H17F3OSi2. It is a derivative of disiloxane, characterized by the presence of trifluoropropyl and tetramethyl groups. This compound is known for its unique chemical properties and is widely used in various industrial and research applications.
Preparation Methods
The synthesis of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction. This reaction is catalyzed by platinum-based catalysts and involves the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to alkenes or alkynes, forming organosilicon compounds.
Reduction: The compound can act as a reducing agent, particularly in the reduction of carboxamides to amines.
Substitution: It can undergo substitution reactions where the trifluoropropyl group is replaced by other functional groups.
Common reagents used in these reactions include platinum catalysts, aldehydes, and carboxylic acids. The major products formed from these reactions are often organosilicon derivatives with varied functional groups.
Scientific Research Applications
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane has several scientific research applications:
Chemistry: It is used as a hydride source in hydrosilylation reactions and as a reducing agent in organic synthesis.
Biology: The compound is utilized in the synthesis of biocompatible silicone materials for medical devices and implants.
Medicine: It is involved in the development of drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of silicone polymers and resins, which are essential in various industrial applications.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane involves its ability to donate hydride ions in reduction reactions. The molecular targets include carbonyl compounds, which are reduced to their corresponding alcohols or amines. The pathways involved often include catalytic cycles facilitated by platinum or other transition metal catalysts.
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: Lacks the trifluoropropyl group and is used primarily as a reducing agent.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups and is used as a ligand in organometallic chemistry.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Contains ethoxy groups and is used in the synthesis of silicone polymers.
The uniqueness of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane lies in its trifluoropropyl group, which imparts distinct chemical properties and enhances its utility in various applications.
Properties
Molecular Formula |
C7H16F3OSi2 |
|---|---|
Molecular Weight |
229.37 g/mol |
InChI |
InChI=1S/C7H16F3OSi2/c1-12(2)11-13(3,4)6-5-7(8,9)10/h5-6H2,1-4H3 |
InChI Key |
QWAQDFKUORJAME-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















